molecular formula C16H11FN2O2 B11713637 (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11713637
M. Wt: 282.27 g/mol
InChI Key: WWTIANIKBDXELD-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-fluoroaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different structural analogs.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced analogs with amine functionalities.
  • Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the development of new chromene-based molecules with potential biological activities.

Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound has shown promise in preliminary studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it may be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemical entities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes involved in disease processes.

Comparison with Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Comparison: Compared to its analogs, (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(2-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

WWTIANIKBDXELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N

Origin of Product

United States

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